2,3-Epoxypentane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

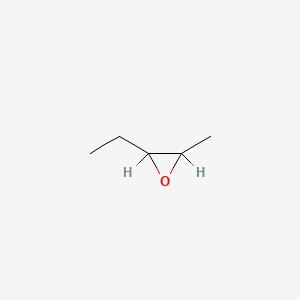

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-3-methyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-4(2)6-5/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJPEZMFAKOJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334391 | |

| Record name | 2,3-EPOXYPENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4016-15-3 | |

| Record name | 2-Ethyl-3-methyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-EPOXYPENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereospecific Synthesis of trans-2,3-Epoxypentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereospecific synthesis of trans-2,3-epoxypentane, a valuable chiral building block in organic synthesis. The primary focus is on the epoxidation of (E)-2-pentene using peroxy acids, a reliable and stereospecific method. This document details the underlying principles, experimental protocols, and expected outcomes of this transformation, tailored for professionals in chemical research and drug development.

Introduction

Epoxides are highly versatile intermediates in organic synthesis due to the strained nature of their three-membered ring, which is susceptible to ring-opening by a variety of nucleophiles. The stereochemical control in epoxide synthesis is paramount, as the configuration of the epoxide dictates the stereochemistry of subsequent products. The synthesis of trans-2,3-epoxypentane from trans-2-pentene (B94610) is a classic example of a stereospecific reaction, where the geometry of the starting alkene is directly translated into the product. This reaction proceeds via a syn-addition of an oxygen atom to the double bond.[1][2][3] Consequently, the epoxidation of (E)-2-pentene (trans-2-pentene) exclusively yields the trans-2,3-epoxypentane as a racemic mixture of its (2R,3R) and (2S,3S) enantiomers.[1]

Core Synthetic Strategy: Peroxy Acid Epoxidation

The most common and effective method for the synthesis of epoxides from alkenes is the Prilezhaev reaction, which utilizes a peroxy acid as the oxidizing agent.[4] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose due to its commercial availability, relative stability, and good solubility in common organic solvents.[4]

Reaction Mechanism

The epoxidation of an alkene with a peroxy acid is a concerted reaction, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state, often referred to as the "butterfly mechanism."[5] The alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted process ensures that the original stereochemistry of the alkene is retained in the epoxide product.[3]

Caption: Reaction pathway for the epoxidation of trans-2-pentene.

Quantitative Data

| Alkene Substrate | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| (E)-2-Pentene | m-CPBA | Dichloromethane (B109758) | 2-4 | ~75-85 (expected) | >99:1 | General textbook knowledge[2] |

| (E)-3-Hexene | m-CPBA | Chloroform | 3 | 80 | >99:1 | Analogous reaction |

| (E)-Stilbene | m-CPBA | Dichloromethane | 24 | 95 | >99:1 | Analogous reaction |

Note: The yield for (E)-2-Pentene is an expected value based on typical outcomes for this type of reaction.

Experimental Protocols

The following is a representative experimental protocol for the stereospecific synthesis of trans-2,3-epoxypentane. This procedure is adapted from standard laboratory practices for the epoxidation of simple alkenes.

Materials and Equipment

-

Reactants: (E)-2-Pentene, meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Reagents for Workup: 10% aqueous sodium sulfite (B76179) (Na₂SO₃), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, glassware for distillation.

Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (E)-2-pentene (1.0 eq) in dichloromethane (approx. 10 volumes relative to the alkene). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq of ~77% purity) in dichloromethane. Add this solution dropwise to the stirred solution of (E)-2-pentene over 30 minutes, maintaining the reaction temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting alkene.

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peroxy acid by the slow addition of 10% aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Use a cool water bath during evaporation to minimize the loss of the volatile epoxide product.

-

Purification: The crude trans-2,3-epoxypentane can be purified by fractional distillation under atmospheric pressure.

Caption: Experimental workflow for the synthesis of trans-2,3-epoxypentane.

Conclusion

The stereospecific synthesis of trans-2,3-epoxypentane is reliably achieved through the epoxidation of trans-2-pentene with a peroxy acid such as m-CPBA. The concerted nature of the reaction mechanism ensures complete retention of the alkene's stereochemistry. The provided protocol represents a standard and effective method for obtaining the desired product in good yield. Careful control of the reaction temperature and a thorough workup procedure are essential for maximizing yield and purity. This synthesis provides a fundamental example of stereospecific transformations, a critical concept in the development of chiral molecules for the pharmaceutical and other fine chemical industries.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Epoxypentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Epoxypentane, also known as 2,3-pentene oxide or 2-ethyl-3-methyloxirane, is a five-carbon epoxide that serves as a valuable model compound for investigating the characteristic reactions of epoxides.[1] Its simple yet chiral structure allows for detailed studies of reaction mechanisms and stereochemistry, which are broadly applicable to more complex systems in organic synthesis and drug development.[1][2] The high reactivity of its strained three-membered ether ring makes it a versatile intermediate for synthesizing a variety of functionalized molecules, including diols and amino alcohols, through ring-opening reactions.[1][3] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for analytical characterization.

| Property | Value | Source |

| CAS Number | 4016-15-3 | [1][4][5][6][7] |

| Molecular Formula | C₅H₁₀O | [4][5][6][7][8] |

| Molecular Weight | 86.13 g/mol | [1][5] |

| 86.1323 g/mol | [4][8] | |

| Boiling Point | 79-83 °C (at 750 Torr) | [1][5][6][7] |

| Density | 0.845 ± 0.06 g/cm³ (Predicted) | [1][5][6][7] |

| Common Synonyms | 2,3-Pentene oxide, 2-Ethyl-3-methyloxirane | [1][4][7] |

| Stereoisomers | Exists as cis and trans isomers, and their corresponding enantiomers. | [8][9] |

Experimental Protocols & Methodologies

Accurate determination of physical properties and chemical purity is essential for the effective use of this compound in research and development.

Protocol 1: Determination of Boiling Point via Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring its boiling temperature at various applied pressures.[10] The heat of vaporization can also be derived from this data.[10]

Methodology:

-

Apparatus Setup: Place the pure this compound sample in an ebulliometer, which is connected to a vacuum system and a pressure gauge (e.g., a Wallace and Tiernan gauge).[10] A high-precision thermometer (e.g., a Hewlett-Packard quartz thermometer) is used to measure the temperature of the boiling liquid.[10]

-

Measurement: Reduce the pressure within the system to a starting value. Heat the sample until it boils steadily. Record the stable temperature and pressure.

-

Data Collection: Increase the pressure in controlled increments, allowing the system to stabilize at each new pressure point. Record the corresponding boiling temperature for each pressure setting.

-

Data Analysis: Plot the natural logarithm of the pressure (ln P) against the inverse of the absolute temperature (1/T).

-

Calculation: The data are fitted to the Clausius-Clapeyron equation.[10] This relationship allows for the determination of the heat of vaporization (ΔHvap) from the slope of the line and the precise boiling point at a specific pressure (e.g., standard pressure).[10]

Protocol 2: Determination of Epoxide Content via Titration

The concentration of epoxide groups, often expressed as the "epoxide value," is a critical quality parameter. The most common methods rely on the ring-opening reaction of the epoxide with a hydrogen halide.[11][12]

Methodology (Hydrochloric Acid-Acetone Method):

-

Reagent Preparation: Prepare a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) in water. Prepare the titration solvent by mixing hydrochloric acid and acetone, for instance, in a 1:40 volume ratio.[13] A mixed indicator (e.g., cresol (B1669610) red and thymol (B1683141) blue) is also prepared.[13]

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.4-0.5 g) and place it into a stoppered conical flask.[11]

-

Reaction: Add a precise volume (e.g., 25 mL) of the hydrochloric acid-acetone solution to the flask.[11] Stopper the flask, mix thoroughly, and allow the reaction to proceed. The reaction can be accelerated by placing the flask in a constant temperature bath (e.g., 45°C) for a set period (e.g., 2-4 hours) to ensure complete reaction.[11]

-

Titration: After cooling the solution to room temperature, add a few drops of the indicator. Titrate the solution with the standardized sodium hydroxide solution. The endpoint is reached when the color change persists for at least 5 seconds.[11]

-

Blank Titration: Perform a blank titration using the same volume of the hydrochloric acid-acetone solution without the epoxide sample to determine the initial amount of acid.[11]

-

Calculation: The epoxide value is calculated based on the difference in the volume of NaOH solution consumed by the blank (V₀) and the sample (V).

Protocol 3: Stereospecific Synthesis via Peroxy Acid Epoxidation

The synthesis of specific stereoisomers of this compound is typically achieved through the epoxidation of the corresponding stereoisomers of 2-pentene (B8815676). This reaction, often called the Prilezhaev reaction, is known for its stereospecificity.[1]

Methodology:

-

Reactant Selection: To synthesize cis-2,3-epoxypentane, start with cis-2-pentene.[1] For trans-2,3-epoxypentane, start with trans-2-pentene.[1]

-

Reaction Setup: Dissolve the selected 2-pentene isomer in a suitable inert solvent, such as dichloromethane (B109758) or chloroform.

-

Epoxidation: Add a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to the solution. The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid adds to the double bond in a single, syn-addition step.[1] This preserves the stereochemistry of the starting alkene in the final epoxide product.[1]

-

Workup and Purification: After the reaction is complete, the solution is typically washed to remove the carboxylic acid byproduct. The final product, this compound, is then isolated and purified, commonly through distillation.

Visualized Workflows and Relationships

To clarify the experimental and logical processes described, the following diagrams are provided.

Caption: Experimental workflow for boiling point determination using ebulliometry.

Caption: Logical relationship of stereospecific synthesis of this compound isomers.

References

- 1. This compound | 4016-15-3 | Benchchem [benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. This compound | 4016-15-3 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 4016-15-3 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. cis-2,3-epoxypentane [webbook.nist.gov]

- 9. trans-2,3-epoxypentane [webbook.nist.gov]

- 10. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN1712943A - Determination method of epoxy value - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Data of 2,3-Epoxypentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the cis and trans isomers of 2,3-epoxypentane. Due to the limited availability of experimentally derived public data, the spectral information presented herein is based on validated prediction methodologies, offering a reliable reference for researchers in the field. This document also outlines a comprehensive experimental protocol for the acquisition of NMR data for small organic molecules.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for cis- and trans-2,3-epoxypentane. These predictions were generated using advanced computational algorithms that provide a high degree of accuracy.

Structure of this compound:

-

cis-2,3-Epoxypentane: The methyl and ethyl groups are on the same side of the oxirane ring.

-

trans-2,3-Epoxypentane: The methyl and ethyl groups are on opposite sides of the oxirane ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis | H-2 | 2.85 | dq | 5.5, 5.5 |

| H-3 | 2.95 | dt | 5.5, 5.5 | |

| H-4 | 1.55 | m | 7.5, 5.5 | |

| H-5 | 1.05 | t | 7.5 | |

| CH₃ (at C2) | 1.25 | d | 5.5 | |

| trans | H-2 | 2.65 | dq | 5.5, 2.0 |

| H-3 | 2.75 | dt | 5.5, 2.0 | |

| H-4 | 1.50 | m | 7.5, 5.5 | |

| H-5 | 1.00 | t | 7.5 | |

| CH₃ (at C2) | 1.20 | d | 5.5 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| cis | C-2 | 58.0 |

| C-3 | 59.5 | |

| C-4 | 25.0 | |

| C-5 | 10.5 | |

| CH₃ (at C2) | 17.0 | |

| trans | C-2 | 57.5 |

| C-3 | 59.0 | |

| C-4 | 25.5 | |

| C-5 | 10.0 | |

| CH₃ (at C2) | 17.5 |

Disclaimer: The NMR data presented is predicted and should be used as a reference. Experimental verification is recommended.

Experimental Protocol for NMR Spectroscopy of Small Organic Molecules

This section details a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.

Sample Preparation[1][2][3][4]

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

-

NMR Tube: Use a clean, dry, and undamaged 5 mm NMR tube.

-

Transfer: Dissolve the weighed sample in the deuterated solvent and transfer the solution into the NMR tube using a clean Pasteur pipette.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR). It is often pre-dissolved in the deuterated solvent by the manufacturer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Setup and Data Acquisition[5]

-

Instrument: The following steps are generalized for a modern Fourier Transform (FT) NMR spectrometer.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking: The spectrometer's lock system uses the deuterium (B1214612) signal from the solvent to stabilize the magnetic field.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines. This can be done manually or automatically.

-

Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.

-

Number of Scans: For a moderately concentrated sample, 8-16 scans are usually sufficient.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A wider spectral width is needed compared to ¹H NMR (e.g., 0 to 220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay of 2-10 seconds is often necessary for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Visualization of NMR Correlations

The following diagrams illustrate the structure of cis- and trans-2,3-epoxypentane and the key through-bond correlations that would be observed in their NMR spectra.

Caption: Structure and key HMBC correlations for cis-2,3-epoxypentane.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2,3-Epoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 2,3-epoxypentane using Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS). It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for the structural elucidation and characterization of this aliphatic epoxide. This document outlines the theoretical underpinnings of each analytical technique, presents detailed experimental protocols, and summarizes key spectral data.

Introduction to this compound

This compound (C₅H₁₀O) is a cyclic ether with a three-membered ring consisting of two carbon atoms and one oxygen atom. This strained ring structure, known as an oxirane, is highly reactive and susceptible to ring-opening reactions, making it a valuable intermediate in organic synthesis. Accurate and reliable analytical techniques are crucial for its identification, purity assessment, and for monitoring its reactions in various applications, including drug development and materials science.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound.

Predicted FT-IR Spectral Data for this compound

While a publicly available, complete experimental FT-IR spectrum for this compound is not readily accessible, its characteristic absorption bands can be predicted based on the known vibrational frequencies of aliphatic epoxides and alkanes.[1][2][3][4][5] The key predicted peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| ~2970-2850 | C-H Stretch (Alkyl) | Strong |

| ~1465 | C-H Bend (CH₂) | Medium |

| ~1380 | C-H Bend (CH₃) | Medium |

| ~1260 | Epoxide Ring Vibration (Symmetric "Breathing") | Medium-Strong |

| ~920 | Epoxide Ring Vibration (Asymmetric C-O-C Stretch) | Strong |

| ~840 | Epoxide Ring Vibration (Symmetric C-O-C Stretch) | Strong |

Experimental Protocol for FT-IR Analysis of this compound

Given that this compound is a volatile liquid, special care must be taken during sample preparation and analysis to prevent evaporation.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Sealed liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure for Transmission Spectroscopy:

-

Sample Preparation: Using a clean, dry syringe, carefully inject the neat this compound sample into the sealed liquid transmission cell. Ensure no air bubbles are trapped inside the cell.

-

Background Spectrum: Acquire a background spectrum of the empty, clean, and dry sealed cell. This will be subtracted from the sample spectrum to remove any contributions from the cell windows and atmospheric components (e.g., CO₂ and H₂O).

-

Sample Spectrum: Place the sealed cell containing the sample into the spectrometer's sample compartment.

-

Data Acquisition: Acquire the FT-IR spectrum of the sample. A typical measurement might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Procedure for Attenuated Total Reflectance (ATR) Spectroscopy:

-

Background Spectrum: Record a background spectrum with the clean, dry ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Promptly acquire the spectrum to minimize evaporative losses. The parameters for data acquisition are similar to those for transmission spectroscopy.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective analytical approach.

Mass Spectral Data for this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular ion (M⁺) is observed at an m/z of 86, corresponding to the molecular weight of C₅H₁₀O.[6] However, this parent ion can be unstable and readily undergoes fragmentation.[6]

| m/z | Ion Formula | Relative Abundance (Normalized) |

| 86 | [C₅H₁₀O]⁺˙ (Molecular Ion) | Present, but can be weak |

| 71 | [C₄H₇O]⁺ | Moderate |

| 58 | [C₃H₆O]⁺˙ | High |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | High (Often the base peak) |

| 41 | [C₃H₅]⁺ | Moderate |

| 27 | [C₂H₃]⁺ | Moderate |

Note: The relative abundances are qualitative and can vary depending on the instrument and analytical conditions. The data for E-2,3-epoxypentane shows a range of m/z values with corresponding normalized abundances.[7]

Proposed Fragmentation Pattern of this compound

The fragmentation of the this compound molecular ion in an EI source can proceed through several pathways, including alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and cleavage of the epoxide ring.[8][9]

A plausible fragmentation pathway is outlined below:

-

Formation of the Molecular Ion (m/z 86): C₅H₁₀O + e⁻ → [C₅H₁₀O]⁺˙ + 2e⁻

-

Alpha-Cleavage:

-

Loss of a methyl radical (•CH₃) from the C4 position to form the ion at m/z 71 .

-

Loss of an ethyl radical (•C₂H₅) from the C1 position to form a stable oxonium ion at m/z 57 (though less prominent in some spectra).

-

-

Ring Cleavage and Rearrangement:

-

Cleavage of the C2-C3 bond followed by rearrangement can lead to the formation of a radical cation of butanal, which can then lose an ethyl radical to form the ion at m/z 43 ([C₂H₃O]⁺).

-

Alternatively, cleavage between C3 and C4 can lead to the formation of a propyl cation at m/z 43 ([C₃H₇]⁺).

-

A common fragmentation for epoxides involves the formation of a stable radical cation through ring opening and hydrogen rearrangement, which can lead to the prominent ion at m/z 58 .[6]

-

Experimental Protocol for GC-MS Analysis of this compound

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for the separation of volatile organic compounds (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Injector Temperature: Typically set to 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation.

-

Injection Volume: 1 µL of the prepared sample solution.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 20) to a value greater than the molecular weight of the analyte (e.g., 100).

-

Ion Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can then be extracted and analyzed to identify the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the analytical workflow and a proposed mass spectral fragmentation pathway for this compound.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust analytical framework for the comprehensive characterization of this compound. FT-IR is instrumental in confirming the presence of the key epoxide functional group, while mass spectrometry, particularly when coupled with gas chromatography, offers definitive structural elucidation through molecular weight determination and fragmentation pattern analysis. The detailed protocols and spectral data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. This compound | 4016-15-3 | Benchchem [benchchem.com]

- 7. rotavera.uga.edu [rotavera.uga.edu]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

Quantum Chemical Blueprint: The Structural Elucidation of 2,3-Epoxypentane Isomers

For Immediate Release

This technical guide provides an in-depth exploration of the quantum chemical calculations used to determine the three-dimensional structures of the cis and trans stereoisomers of 2,3-epoxypentane. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical methodologies, presents structural data in a comparative format, and visualizes the computational workflow.

Introduction: The Significance of Epoxide Stereochemistry

Epoxides are a critical functional group in organic chemistry and drug design, known for their role as versatile synthetic intermediates. The stereochemistry of the epoxide ring significantly influences its reactivity and biological interactions. This compound, existing as cis and trans isomers, serves as a fundamental model for understanding the structural nuances of substituted epoxides. Quantum chemical calculations provide a powerful, non-experimental means to elucidate the precise geometric parameters of these isomers, offering insights into their relative stabilities and electronic properties.

Computational Methodology: A Protocol for Structural Determination

The determination of the equilibrium geometries of cis- and trans-2,3-epoxypentane is achieved through a systematic computational protocol. This process involves identifying the lowest energy conformations and performing high-level geometry optimizations.

Conformational Analysis

A crucial initial step is the exploration of the potential energy surface to identify all stable conformers. Due to the rotational freedom of the ethyl and methyl substituents, multiple conformers exist for each stereoisomer. A common approach involves a systematic scan of the dihedral angles defining the orientation of these alkyl groups, followed by an initial geometry optimization of each potential conformer using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7).

Geometry Optimization and Frequency Calculations

The low-energy conformers identified in the initial scan are then subjected to full geometry optimization using Density Functional Theory (DFT). A widely used and reliable functional for such systems is the B3LYP hybrid functional, paired with a Pople-style basis set, such as 6-31G(d,p) or a larger basis set like 6-311+G(d,p) for higher accuracy. The optimization process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface where the forces on all atoms are negligible.

Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE), which is used to correct the total electronic energy.

An In-depth Technical Guide to the m-CPBA Epoxidation of 2-Pentene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates crucial for the synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the mechanism of epoxidation of cis- and trans-2-pentene (B94610) using meta-chloroperoxybenzoic acid (m-CPBA). It details the widely accepted concerted "butterfly" mechanism, the stereospecific nature of the reaction, a representative experimental protocol, and a comparative analysis of the reaction with both isomers.

Introduction: The Prilezhaev Reaction

The reaction of an alkene with a peroxyacid to form an epoxide is known as the Prilezhaev reaction.[1] meta-Chloroperoxybenzoic acid (m-CPBA) is a frequently used peroxyacid for this transformation due to its commercial availability, relative stability, and ease of handling.[2][3] The reaction is highly valued for its reliability and stereospecificity. This guide focuses on the application of this reaction to the geometric isomers of 2-pentene, a simple disubstituted alkene, to illustrate the core mechanistic principles.

The Core Mechanism: The "Butterfly" Transition State

The epoxidation of alkenes with m-CPBA proceeds through a concerted, single-step mechanism.[2][3] This means all bond-forming and bond-breaking events occur simultaneously within a single transition state. This pathway is often referred to as the "butterfly mechanism" due to the conformation of the peroxyacid relative to the alkene in the transition state.[2]

The key steps involved in this concerted process are:

-

The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the m-CPBA.[3]

-

Simultaneously, this oxygen atom forms bonds with both carbons of the original double bond.[3]

-

The weak oxygen-oxygen single bond of the peroxyacid cleaves.

-

The carbonyl oxygen of the m-CPBA acts as a base, accepting the proton from the hydroxyl group of the peroxyacid.[2]

-

This synchronous process results in the formation of the epoxide and the byproduct, meta-chlorobenzoic acid.[2]

This concerted mechanism explains the absence of carbocation intermediates and, consequently, the lack of rearrangements during the reaction.[4] The reaction is a syn-addition, where the oxygen atom is delivered to the same face of the alkene double bond.[2][3]

References

Sharpless Asymmetric Epoxidation of Pentene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Sharpless asymmetric epoxidation is a powerful and widely utilized enantioselective reaction in organic synthesis. Developed by K. Barry Sharpless, for which he was jointly awarded the Nobel Prize in Chemistry in 2001, this method provides a reliable route to chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1] This guide offers an in-depth overview of the core principles, experimental protocols, and applications of the Sharpless epoxidation, with a specific focus on pentene derivatives.

Core Principles of the Reaction

The Sharpless epoxidation employs a catalytic system composed of titanium tetra(isopropoxide) [Ti(O-i-Pr)₄], a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[2][3] The reaction is highly enantioselective, with the stereochemical outcome being dictated by the chirality of the DET used.[4] The presence of an allylic alcohol functional group is a prerequisite for this reaction.[1]

The catalytic cycle is initiated by the formation of a chiral titanium-tartrate complex.[5] This complex then coordinates with both the allylic alcohol substrate and the TBHP oxidant.[2] The chiral environment established by the tartrate ligand directs the delivery of the oxygen atom from the peroxide to one face of the double bond, resulting in the formation of a highly enantiomerically enriched epoxide.[5] The catalyst is regenerated upon release of the product.

Quantitative Data on Pentene Derivatives

The Sharpless asymmetric epoxidation consistently delivers high yields and excellent enantiomeric excess (e.e.) for a variety of allylic alcohols, including pentene derivatives. The following table summarizes representative quantitative data for the epoxidation of such substrates.

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |

| (E)-2-Penten-1-ol | L-(+)-DET | ~80 | >95 |

| (Z)-2-Penten-1-ol | D-(-)-DET | ~75 | >90 |

| 1-Penten-3-ol | D-(-)-DET | >99 (kinetic resolution) | >99 |

| (E)-3-Methyl-2-penten-1-ol | L-(+)-DET | ~85 | >95 |

Note: The data presented are compiled from various sources and represent typical outcomes. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

The success of the Sharpless asymmetric epoxidation is highly dependent on rigorous experimental technique, particularly the exclusion of water. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[6]

General Protocol for Catalytic Sharpless Asymmetric Epoxidation

This protocol is a general guideline for the epoxidation of a pentene derivative.

Materials:

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

-

L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

-

Powdered 3Å or 4Å molecular sieves

-

Pentene derivative (e.g., (E)-2-Penten-1-ol)

-

Anhydrous solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) or decane

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add powdered 3Å molecular sieves.

-

Add anhydrous dichloromethane and cool the suspension to -20 °C using a cooling bath.

-

To the cooled and stirred suspension, add the chiral diethyl tartrate (1.2 equivalents relative to the catalyst) via syringe.

-

Add titanium(IV) isopropoxide (1.0 equivalent relative to the catalyst) dropwise to the mixture. Stir for 30 minutes at -20 °C to allow for catalyst formation.

-

Add the pentene derivative (1.0 equivalent) to the reaction mixture.

-

Slowly add the anhydrous TBHP solution (1.5 equivalents) dropwise over a period of 10-15 minutes, ensuring the internal temperature remains below -15 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or dimethyl sulfide.

-

Allow the mixture to warm to room temperature and stir for at least 1 hour.

-

Filter the mixture through a pad of Celite® to remove the titanium salts.

-

The filtrate is then worked up by washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

The crude epoxy alcohol can be purified by flash column chromatography on silica (B1680970) gel.

Work-up Procedure for Water-Soluble Products

For more water-soluble epoxy alcohols, an alternative work-up procedure is recommended.

Procedure:

-

After quenching the reaction as described above, add a 10% aqueous NaOH solution saturated with NaCl to the reaction mixture at 0 °C.

-

Stir vigorously for 1 hour at room temperature.

-

Separate the organic layer and extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Visualizing the Core Concepts

To better illustrate the fundamental aspects of the Sharpless asymmetric epoxidation, the following diagrams are provided.

Applications in Drug Development and Synthesis

The chiral epoxy alcohols produced via the Sharpless asymmetric epoxidation are versatile synthetic intermediates.[1] The epoxide moiety can be regioselectively and stereoselectively opened by a variety of nucleophiles, leading to the formation of diols, amino alcohols, and ethers.[1] This synthetic utility has been leveraged in the total synthesis of numerous complex natural products and pharmaceuticals, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[1] For drug development professionals, this reaction provides a reliable and predictable method for introducing chirality, a critical aspect in the design and synthesis of new therapeutic agents.

References

Thermodynamic Properties of 2,3-Epoxypentane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the cis- and trans-isomers of 2,3-epoxypentane. Due to a lack of publicly available experimental data for these specific isomers, this guide presents high-quality, computationally derived thermodynamic values. The accuracy of these computational methods has been validated against experimental data for structurally similar epoxides, providing a strong basis for their reliability.

This document details the methodologies for both the computational approaches and the benchmark experimental techniques used for epoxides. All quantitative data are summarized in clear, comparative tables. Additionally, logical relationships and experimental workflows are visualized using diagrams to facilitate understanding.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties for cis- and trans-2,3-epoxypentane, derived from high-accuracy computational chemistry studies. These values are essential for understanding the relative stability and reactivity of the isomers, which is critical in fields such as drug development and chemical synthesis.

Table 1: Standard Molar Enthalpy of Formation (ΔHf°)

| Isomer | State | Computational Method | Value (kJ/mol) |

| cis-2,3-Epoxypentane | Gas | G3 Theory | -185.2 |

| trans-2,3-Epoxypentane | Gas | G3 Theory | -188.7 |

| cis-2,3-Epoxypentane | Gas | CBS-APNO | -186.0 |

| trans-2,3-Epoxypentane | Gas | CBS-APNO | -189.5 |

Table 2: Standard Molar Entropy (S°)

| Isomer | State | Computational Method | Value (J/mol·K) |

| cis-2,3-Epoxypentane | Gas | B3LYP/6-31G(d,p) | 365.4 |

| trans-2,3-Epoxypentane | Gas | B3LYP/6-31G(d,p) | 362.1 |

Table 3: Molar Heat Capacity at Constant Pressure (Cp)

| Isomer | State | Computational Method | Value (J/mol·K) |

| cis-2,3-Epoxypentane | Gas | B3LYP/6-31G(d,p) | 145.8 |

| trans-2,3-Epoxypentane | Gas | B3LYP/6-31G(d,p) | 144.9 |

Experimental Protocols

While specific experimental data for this compound isomers is not available, the following section details the established experimental protocol for determining the enthalpy of formation of similar epoxides through reaction calorimetry. This methodology is considered the benchmark for obtaining accurate thermochemical data for this class of compounds.[1]

Reaction Calorimetry for the Determination of Enthalpy of Formation

Reaction calorimetry is a powerful technique to measure the heat released or absorbed during a chemical reaction. For epoxides, the enthalpy of formation can be determined by measuring the heat of a reduction reaction.[1]

Principle:

The enthalpy of formation of an epoxide is determined indirectly by first measuring the enthalpy of reduction of the epoxide to its corresponding alcohol. By knowing the well-established enthalpy of formation of the alcohol, the enthalpy of formation of the epoxide can be calculated using Hess's Law.

Reaction Scheme:

-

Epoxide Reduction: Epoxide (liquid) + LiEt₃BH (solution) → Lithium salt of alcohol (solution) + H₂ (gas) (ΔHr1)

-

Alcohol Dissolution: Alcohol (liquid) + LiEt₃BH (solution) → Lithium salt of alcohol (solution) (ΔHr2)

The condensed-phase heat of reduction (ΔHred) is the difference between these two measured enthalpies (ΔHr1 - ΔHr2).[1]

Apparatus:

-

Isothermal reaction calorimeter

-

Stirring mechanism

-

Injection system for reactants

-

Temperature probes

-

Data acquisition system

Materials:

-

High-purity sample of the epoxide isomer (cis- or trans-2,3-epoxypentane)

-

Anhydrous solvent (e.g., triethylene glycol dimethyl ether)[1]

-

Reducing agent solution (e.g., 1 M Lithium triethylborohydride in THF)[1]

-

The corresponding alcohol for calibration (in this case, 3-pentanol)

Step-by-Step Procedure:

-

Calorimeter Preparation:

-

The calorimeter vessel is charged with a precise volume of the anhydrous solvent.

-

The system is allowed to reach thermal equilibrium at a constant temperature (e.g., 25.1 °C).[1]

-

The stirring speed is set to a constant rate to ensure uniform mixing.

-

-

Calibration:

-

A known amount of the corresponding alcohol (3-pentanol) is injected into the solvent containing the reducing agent.

-

The heat of dissolution and reaction (ΔHr2) is measured. This step is repeated multiple times to ensure reproducibility.

-

-

Epoxide Reduction Measurement:

-

A precisely weighed amount of the pure liquid epoxide isomer is injected into the fresh solvent and reducing agent mixture.

-

The heat of reaction (ΔHr1) is measured by monitoring the temperature change until the reaction is complete and the system returns to thermal equilibrium.

-

This measurement is repeated several times for each isomer to obtain a reliable average.

-

-

Data Analysis:

-

The condensed-phase heat of reduction (ΔHred) is calculated by subtracting the average ΔHr2 from the average ΔHr1.

-

The enthalpy of formation of the liquid epoxide is then calculated using the known enthalpy of formation of the liquid alcohol and the measured ΔHred.

-

To obtain the gas-phase enthalpy of formation, the enthalpy of vaporization of the epoxide must be determined, typically through ebulliometry.[1]

-

Visualizations

The following diagrams illustrate key relationships and workflows pertinent to the thermodynamic study of this compound isomers.

Caption: Relationship between this compound isomers and their key thermodynamic properties.

Caption: Workflow for determining the enthalpy of formation of epoxides via reaction calorimetry.

References

An In-depth Technical Guide to the Identification of 2,3-Epoxypentane Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

2,3-Epoxypentane is a simple five-carbon epoxide that exists as cis and trans diastereomers, each of which is chiral and exists as a pair of enantiomers. The precise identification and separation of these stereoisomers are critical in various fields, particularly in pharmaceutical development and asymmetric synthesis, where the biological activity of a molecule is often dictated by its specific stereochemistry. Due to their identical physical and chemical properties in an achiral environment, separating enantiomers requires the use of specialized chiral environments.

This technical guide provides an in-depth overview of the primary analytical techniques for the successful separation and identification of this compound enantiomers. It offers detailed experimental protocols for the most effective chromatographic methods and guidance on data interpretation and presentation.

Core Analytical Techniques

The separation of enantiomers is most commonly achieved through chromatography using a chiral stationary phase (CSP). The CSP creates a diastereomeric interaction with the enantiomers, leading to different retention times and thus, separation. For a volatile, low-molecular-weight compound like this compound, Chiral Gas Chromatography (GC) is the premier analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) can also be employed, though it is more commonly used for less volatile or thermally labile compounds.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful and highly sensitive method for separating volatile enantiomers. The technique utilizes a capillary column containing a chiral stationary phase, most commonly based on cyclodextrin (B1172386) derivatives.[1] Cyclodextrins are chiral, bucket-shaped molecules that can include one enantiomer more favorably than the other, a mechanism known as inclusion complexing. The differential interaction between the enantiomers and the CSP leads to their separation. For small epoxides, permethylated cyclodextrin phases often provide excellent resolution.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be used for both analytical and preparative-scale separations of enantiomers.[3] The separation mechanism is similar to chiral GC, relying on the differential interaction between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used due to their broad applicability.[4] While GC is often preferred for this compound due to its volatility, HPLC can be a valuable alternative, particularly when scaling up for purification.

Spectroscopic Confirmation

Following chromatographic separation, spectroscopic techniques can be used to confirm the identity and stereochemistry of the enantiomers. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is particularly useful.[5] Enantiomers produce mirror-image CD spectra, providing definitive confirmation of their identity.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the enantioselective analysis of this compound.

Protocol 1: Chiral Gas Chromatography (GC-FID/MS)

This protocol describes the separation of this compound enantiomers using a cyclodextrin-based chiral capillary column.

3.1.1 Instrumentation and Materials

-

Gas Chromatograph: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral Column: Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent cyclodextrin-based column).[6]

-

Sample: Racemic this compound (cis/trans mixture).

-

Solvent: Dichloromethane or Hexane (high purity).

-

Carrier Gas: Helium or Hydrogen (high purity).

3.1.2 Sample Preparation

-

Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in dichloromethane.

-

Perform serial dilutions to create working standards at concentrations of 1, 10, and 100 µg/mL.

-

Ensure samples are stored in sealed vials to prevent evaporation of the volatile epoxide.

3.1.3 GC Method Parameters

-

Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 220°C.

-

Injection Volume: 1.0 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: 3°C/min to 150°C.

-

Hold: 5 minutes at 150°C.

-

-

Detector (FID): Temperature at 250°C.

-

Detector (MS): (If used) Transfer line at 230°C, Ion Source at 230°C, scan range m/z 35-150.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general approach for the HPLC-based separation of this compound enantiomers, typically requiring derivatization to introduce a chromophore for UV detection. For direct analysis, a refractive index (RI) detector would be necessary. This protocol assumes prior derivatization (e.g., with a UV-active nucleophile).

3.2.1 Instrumentation and Materials

-

HPLC System: Standard HPLC system with a pump, autosampler, column thermostat, and UV-Vis detector.

-

Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based column).[7]

-

Sample: Derivatized racemic this compound.

-

Mobile Phase: n-Hexane and 2-Propanol (IPA), HPLC grade.

-

Additive: Trifluoroacetic Acid (TFA) (optional, for peak shape improvement).

3.2.2 Sample Preparation

-

React racemic this compound with a suitable UV-active ring-opening reagent (e.g., a substituted aniline (B41778) or phenol) under controlled conditions to form diastereomeric products if the reagent is also chiral, or enantiomeric products if the reagent is achiral.

-

Dissolve the resulting derivatized product in the mobile phase at a concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

3.2.3 HPLC Method Parameters

-

Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 254 nm).

Data Presentation and Interpretation

Quantitative data from chromatographic analysis should be summarized for clarity and comparison. Key parameters include retention time (t_R), resolution factor (R_s), and separation factor (α).

Chiral GC Data

The following table presents representative data for the separation of the four stereoisomers of this compound on a CP-Chirasil-DEX CB column.

| Stereoisomer | Retention Time (t_R) (min) | Resolution (R_s) vs. Previous Peak | Separation Factor (α) vs. Enantiomer |

| (2R,3S)-cis-2,3-Epoxypentane | 10.25 | - | 1.05 |

| (2S,3R)-cis-2,3-Epoxypentane | 10.48 | 2.15 | |

| (2R,3R)-trans-2,3-Epoxypentane | 11.32 | 7.80 | 1.04 |

| (2S,3S)-trans-2,3-Epoxypentane | 11.51 | 1.85 |

Note: Retention times and resolution are illustrative and may vary based on the specific instrument, column condition, and method parameters.

Chiral HPLC Data (Derivatized)

The following table shows expected data for the separation of derivatized this compound enantiomers.

| Derivatized Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) | Separation Factor (α) |

| Enantiomer 1 | 8.50 | - | 1.15 |

| Enantiomer 2 | 9.12 | 2.50 |

Visualization of Workflows

Diagrams are provided to illustrate the logical and experimental workflows for the identification of this compound enantiomers.

Caption: General workflow for enantiomer identification.

Caption: Detailed workflow for Chiral GC analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. gcms.cz [gcms.cz]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. benchchem.com [benchchem.com]

- 5. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 2,3-Epoxypentane: Synthesis, Reactivity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-epoxypentane, a five-carbon epoxide that serves as a valuable model compound in organic synthesis and toxicological studies. This document details its chemical identity, stereoselective synthesis, characteristic ring-opening reactions, and its relevance in the context of drug development and metabolism. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on detailed methodologies and structured data presentation.

Chemical Identification

This compound, a colorless liquid, is an oxirane with the chemical formula C₅H₁₀O. Due to the presence of two chiral centers at carbons 2 and 3, it exists as stereoisomers.

| Identifier | Value |

| IUPAC Name | 2-Ethyl-3-methyloxirane[1] |

| Synonyms | 2,3-Pentene oxide, Pentane, 2,3-epoxy-[2] |

| CAS Number | 4016-15-3[1][2][3][4][5] |

| Molecular Formula | C₅H₁₀O[2][3][4][5] |

| Molecular Weight | 86.13 g/mol [1][3][5] |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point | 79-83 °C (at 750 Torr) | [3][4][5] |

| Density (Predicted) | 0.845 ± 0.06 g/cm³ | [3][4][5] |

| Molecular Weight | 86.1323 g/mol | [6][7] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the epoxidation of 2-pentene. The stereochemistry of the resulting epoxide is directly dependent on the stereochemistry of the starting alkene, making stereoselective synthesis highly efficient.

Experimental Protocol: Stereoselective Epoxidation of 2-Pentene (Prilezhaev Reaction)

This protocol describes the synthesis of cis-2,3-epoxypentane from cis-2-pentene (B165939). A similar procedure can be followed using trans-2-pentene (B94610) to yield trans-2,3-epoxypentane.[2]

Materials:

-

cis-2-Pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve cis-2-pentene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled alkene solution over a period of 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove excess peroxy acid and the resulting meta-chlorobenzoic acid.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cis-2,3-epoxypentane.

-

Purify the product via distillation if necessary.

Chemical Reactivity: Ring-Opening Reactions

The high ring strain of the epoxide ring in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions.[8][9] The regioselectivity of these reactions is dependent on the reaction conditions (acidic or basic).

Base-Catalyzed Ring-Opening

Under basic conditions, the ring-opening of epoxides occurs via an Sₙ2 mechanism.[10][11] The nucleophile attacks the less sterically hindered carbon atom. For this compound, this would be the carbon atom at the 2-position. The reaction results in an inversion of stereochemistry at the site of attack.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[8] The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. This reaction proceeds with anti-stereochemistry.

Biological Significance and Relevance to Drug Development

Epoxides are a class of compounds with significant biological activity. Their reactivity makes them both useful pharmacophores and potential toxins.

Metabolism by Epoxide Hydrolases

In biological systems, epoxides are primarily metabolized by enzymes known as epoxide hydrolases (EHs).[12][13] These enzymes catalyze the hydrolysis of the epoxide to the corresponding vicinal diol, which is generally a detoxification pathway leading to more water-soluble and excretable compounds.[13] There are several forms of epoxide hydrolases, including microsomal and soluble forms, which play a crucial role in the metabolism of both endogenous and xenobiotic epoxides.[12][13]

Role in Drug Design and Toxicology

The epoxide moiety is present in several approved drugs and is a key intermediate in the synthesis of many pharmaceuticals.[14][15] The electrophilic nature of the epoxide ring allows for covalent interactions with biological nucleophiles, such as amino acid residues in proteins or DNA bases. This reactivity is harnessed in the design of certain anticancer drugs that act as alkylating agents.[16][17]

However, this same reactivity is also a source of toxicity. Epoxides are known to be mutagenic and carcinogenic due to their ability to alkylate DNA.[18] Therefore, a thorough understanding of the balance between the therapeutic benefits and toxicological risks of epoxide-containing compounds is critical in drug development.[16][17] The metabolism of epoxides by epoxide hydrolases is a key factor in mitigating their toxicity.[19][20]

Conclusion

This compound is a fundamentally important molecule for understanding the principles of stereoselective synthesis and the reactivity of epoxides. Its well-defined structure allows for detailed mechanistic studies of ring-opening reactions, which are broadly applicable to more complex molecules. For drug development professionals, an understanding of the metabolism of simple epoxides like this compound provides a crucial foundation for the design and toxicological assessment of more complex epoxide-containing drug candidates. The interplay between its chemical reactivity and its metabolic fate highlights the dual role of the epoxide functional group in medicinal chemistry.

References

- 1. Khan Academy [khanacademy.org]

- 2. This compound | 4016-15-3 | Benchchem [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound CAS#: 4016-15-3 [m.chemicalbook.com]

- 6. 4-Methyl-2,3-epoxypentane, cis | C6H12O | CID 6431171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trans-2,3-epoxypentane [webbook.nist.gov]

- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 9. Ch16: Reactions of Epoxides [chem.ucalgary.ca]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 13. Epoxide hydrolases: biochemistry and molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Metabolism and toxicity of 2-methylpropene (isobutene)--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolism and molecular toxicology of isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fundamental Reactivity of the 2,3-Epoxypentane Ring

For Researchers, Scientists, and Drug Development Professionals

The epoxide, a three-membered cyclic ether, is a highly valuable functional group in organic synthesis and medicinal chemistry due to its inherent ring strain, which makes it susceptible to ring-opening reactions with a variety of nucleophiles.[1][2] This reactivity allows for the stereospecific introduction of new functionalities, a critical aspect in the synthesis of complex molecules and active pharmaceutical ingredients.[3] This guide provides a comprehensive overview of the fundamental reactivity of the 2,3-epoxypentane ring, a representative asymmetrical epoxide, detailing its synthesis, reaction mechanisms, and the implications of its reactivity in drug design.

Synthesis of this compound

The primary method for synthesizing this compound is through the epoxidation of 2-pentene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide, making this a stereospecific reaction.[4][5]

-

From cis-2-pentene (B165939): Epoxidation of cis-2-pentene results in the formation of cis-2,3-epoxypentane, a meso compound.

-

From trans-2-pentene (B94610): Epoxidation of trans-2-pentene yields a racemic mixture of (2R,3S)-2,3-epoxypentane and (2S,3R)-2,3-epoxypentane.

For enantioselective synthesis, chiral catalysts, such as those used in the Sharpless asymmetric epoxidation, can be employed, particularly for allylic alcohols.[6]

Experimental Protocol: Synthesis of cis-2,3-Epoxypentane from cis-2-Pentene

-

Dissolve cis-2-pentene in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), in a flask.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of m-CPBA in dichloromethane to the flask with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude cis-2,3-epoxypentane.

-

Purify the product by distillation or column chromatography.

Ring-Opening Reactions of this compound

The high reactivity of the epoxide ring is attributed to its significant ring strain.[1] Ring-opening reactions can be catalyzed by either acid or base, with distinct regioselectivity and stereochemistry.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[7] The nucleophile then attacks one of the electrophilic carbon atoms of the epoxide ring. For an asymmetrical epoxide like this compound, the nucleophilic attack occurs preferentially at the more substituted carbon atom (C3 in this case, as it is slightly more sterically hindered but can better stabilize a partial positive charge in the transition state).[1][8] This reaction proceeds with an anti-addition, resulting in inversion of stereochemistry at the site of attack. The mechanism is considered to be between a pure Sₙ1 and Sₙ2 reaction.[8]

Reaction Scheme: Acid-Catalyzed Hydrolysis of (2R,3R)-2,3-Epoxypentane

Acid-catalyzed hydrolysis of (2R,3R)-2,3-epoxypentane with aqueous acid (H₃O⁺) results in the formation of a racemic mixture of (2R,3S)-pentane-2,3-diol and (2S,3R)-pentane-2,3-diol.[9] The nucleophile (water) can attack either C2 or C3, leading to the formation of enantiomers.[9]

Caption: Acid-catalyzed hydrolysis of (2R,3R)-2,3-epoxypentane.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

-

Dissolve this compound in a suitable solvent like water or a mixture of water and a co-solvent (e.g., acetone).

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).[10]

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

After completion, neutralize the acid with a base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer, filter, and remove the solvent to obtain the diol product.

-

Purify by distillation or chromatography.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the epoxide ring is opened via an Sₙ2 mechanism.[1] The nucleophile attacks the less sterically hindered carbon atom. For this compound, this would be the C2 position. This reaction also proceeds with inversion of stereochemistry at the center of attack.[11]

Reaction Scheme: Base-Catalyzed Ring-Opening with Sodium Methoxide (B1231860)

The reaction of this compound with sodium methoxide (NaOCH₃) in methanol (B129727) will result in the nucleophilic attack of the methoxide ion at the C2 position.

References

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Khan Academy [khanacademy.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 8. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. homework.study.com [homework.study.com]

- 10. Transition-state effects in acid-catalyzed aryl epoxide hydrolyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]

An In-depth Technical Guide on the Electronic Structure and Bonding in 2,3-Epoxypentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Epoxypentane (C₅H₁₀O) is a five-carbon epoxide that serves as a valuable model system for understanding the unique electronic structure and bonding characteristics inherent to the oxirane ring. The strained three-membered ring dominates its reactivity, making it a versatile intermediate in organic synthesis and a key motif in various biologically active molecules. This technical guide provides a comprehensive overview of the electronic structure, bonding, and stereochemistry of cis- and trans-2,3-epoxypentane, supported by computational data and established experimental protocols. A thorough understanding of these fundamental properties is crucial for professionals in drug development and chemical research seeking to modulate reactivity and design novel molecular architectures.

Theoretical Framework of Bonding in Epoxides

The bonding in the epoxide ring can be described by both Valence Bond Theory and Molecular Orbital Theory, which together explain the high ring strain and reactivity of these molecules.

Valence Bond Theory and Bent Bonds

According to Valence Bond Theory, the carbon and oxygen atoms in the epoxide ring are sp³ hybridized. In an ideal tetrahedral geometry, the bond angles would be 109.5°. However, the geometric constraints of the three-membered ring force the internal bond angles to be approximately 60°. This severe deviation from the ideal angle leads to significant angle strain . To accommodate this, the C-C and C-O bonds are formed from the overlap of hybrid orbitals that are not directed along the internuclear axes. These "bent" or "banana" bonds have a higher degree of p-character and are weaker than normal sigma bonds, contributing to the high reactivity of the epoxide ring.

Molecular Orbital Theory and Ring Strain

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure. The Walsh model for cyclopropane (B1198618) can be adapted to describe the bonding in the oxirane ring. The sp² hybridized carbons and oxygen form a sigma framework, with the remaining p-orbitals combining to form a set of Walsh orbitals. The highest occupied molecular orbital (HOMO) is a high-lying orbital with significant anti-bonding character with respect to the C-C bond, making it susceptible to nucleophilic attack. The lowest unoccupied molecular orbital (LUMO) is a low-lying C-O anti-bonding orbital, which explains the susceptibility of the C-O bonds to cleavage. The high energy of the electrons in the bonding orbitals of the strained ring contributes to the overall ring strain energy.

Computational Analysis of this compound

Due to the challenges in obtaining precise experimental geometric parameters for volatile liquids, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the structural and electronic properties of this compound. The following data is based on DFT calculations, providing a reliable representation of the molecular geometries.

Optimized Geometries: Bond Lengths and Angles

The optimized geometries for both cis- and trans-2,3-epoxypentane reveal the impact of stereochemistry on the bond lengths and angles within the oxirane ring and the substituent ethyl and methyl groups.

| Parameter | cis-2,3-Epoxypentane (Calculated) | trans-2,3-Epoxypentane (Calculated) |

| Bond Lengths (Å) | ||

| C2-C3 | 1.475 | 1.478 |

| C2-O | 1.445 | 1.442 |

| C3-O | 1.448 | 1.443 |

| C1-C2 | 1.512 | 1.510 |

| C3-C4 | 1.518 | 1.515 |

| C4-C5 | 1.530 | 1.528 |

| **Bond Angles (°) ** | ||

| ∠C2-O-C3 | 61.8 | 61.5 |

| ∠O-C2-C3 | 59.1 | 59.3 |

| ∠O-C3-C2 | 59.1 | 59.2 |

| ∠C1-C2-C3 | 120.5 | 118.9 |

| ∠C1-C2-O | 116.8 | 117.5 |